Suam 1221

Description

Structure

3D Structure

Properties

IUPAC Name |

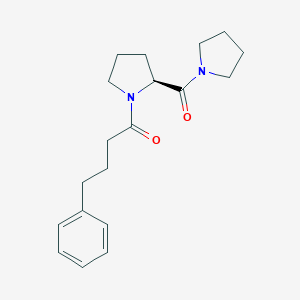

4-phenyl-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-18(12-6-10-16-8-2-1-3-9-16)21-15-7-11-17(21)19(23)20-13-4-5-14-20/h1-3,8-9,17H,4-7,10-15H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRSLHFTJYMQIL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150119 | |

| Record name | N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112603-82-4 | |

| Record name | N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112603824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structure Activity Relationship Sar Studies of Suam 1221 and Its Analogues

Initial Synthetic Pathways to SUAM 1221

The synthesis of this compound typically involves standard peptide coupling reactions. One reported method describes its purification after a reaction involving washing with hydrochloric acid, brine, and saturated sodium bicarbonate, followed by drying and column chromatography on silica (B1680970) gel google.com. This compound can also be obtained from an unsaturated precursor, which itself can be synthesized via ring-closing metathesis (RCM) using olefin metathesis reactions in solvents like 4-methyltetrahydropyran (4-MeTHP) acs.orgresearchgate.net. For instance, a 70% isolated yield of an unsaturated product (compound 40 from substrate 39) was observed in RCM, which could then be transformed into this compound in a single step acs.orgresearchgate.net. The synthesis of radiolabeled derivatives, such as the 4-[¹¹C]methylamino derivative of N-{N-[4-(4-Aminophenyl)butyryl]-L-prolyl}pyrrolidine (a derivative of this compound), has also been described for use as a potential radiotracer umich.eduumich.edu.

Design Principles for this compound Derivatives

The modification of this compound has primarily targeted its P1, P2, and P3 subsites, which are crucial for enzyme recognition and binding uni-halle.deutupub.firesearchgate.net.

The pyrrolidinylcarbonyl function at the P1 site is a key entity for enzyme recognition in this compound acs.orguni-halle.deunl.pt. This pyrrolidinecarbonyl moiety occupies the P1 position, while a central proline-like ring is accommodated in the S2 pocket, and an alkylaryl amino terminal group interacts with the S3 pocket uni-halle.de.

Modifications at the P1 site have explored various ring systems and functionalities:

Pyrrolidine (B122466) Ring Analogues : Replacing the pyrrolidine ring of this compound with a cyclopentane (B165970) ring resulted in a decrease in inhibitory activity researchgate.net. However, introducing a sulfur atom into the pyrrolidine ring to form thiazolidine (B150603) moieties improved the selectivity of the inhibitors acs.orguni-halle.de.

Electrophilic Group Introduction : The P1 site can feature an electrophilic group in its 2S-position, such as a nitrile, aldehyde, or hydroxyacetyl group, which can react with the nucleophilic Ser554 at the active site of PEP utupub.fi. The 2(S)-hydroxyacetyl group, in particular, was found to be over 10 times more potent than this compound researchgate.net.

The 4-phenylbutanoyl side chain is a fundamental component of this compound nih.govacs.orgacs.org. Diversification of this side chain has led to significant improvements in potency:

Dicyclopropyl Moiety : Replacing the terminal phenyl ring of the 4-phenylbutanoyl side chain with a dicyclopropyl moiety improved inhibitory potencies, with IC₅₀ values ranging between 10 and 20 nM for compounds 30 and 32 nih.govacs.orgacs.org.

(2-Phenylcyclopropyl)carbonyl Entity : Substituting the linear 4-phenylbutanoyl side chain with a (2-phenylcyclopropyl)carbonyl entity yielded highly potent inhibitors, with IC₅₀ values as low as 0.9 nM on a rat cortex enzymatic preparation (compound 70) nih.govacs.orgacs.org. Crucially, the (R,R) configuration of the cyclopropyl (B3062369) ring was essential for strong in vitro PEP inhibition and good in vivo activity nih.govacs.org.

Indan (B1671822) and Tetralin Derivatives : Structural modifications leading to indan and tetralin derivatives also demonstrated increased potency. For example, the (2S)-tetralin-2-yl-acetyl derivative was nine times more active than this compound nih.govcore.ac.uk.

| Side Chain Modification | Representative Compound | IC₅₀ (nM) (Rat Cortex PEP) | Fold Potency vs. This compound (approx.) |

|---|---|---|---|

| 4-phenylbutanoyl (this compound) | This compound | ~3-27 (rat brain) nih.gov, 30 (compounds 24, 25) nih.govacs.orgacs.org | 1 |

| Dicyclopropyl moiety (replacement of terminal phenyl) | Compounds 30, 32 | 10-20 nih.govacs.orgacs.org | 1.5-3 |

| (2R,2R)-2-phenylcyclopropylcarbonyl | Compound 70 | 0.9 nih.govacs.orgacs.org | ~33 |

| (2S)-tetralin-2-yl-acetyl | Compound 33 | N/A (more potent than this compound) core.ac.uk | 9 |

The central proline residue of this compound has been a target for replacement with various non-natural amino acids and heterocyclic structures:

Non-natural Amino Acids : Replacing the classical central proline with non-natural amino acids such as perhydroindole (PHI), azabicyclo[2.2.2]octane (ABO), and azabicyclo[2.2.1]heptane (ABH) resulted in potent PEP inhibitors nih.govacs.orgacs.org.

Thiaproline : The introduction of thiaproline (thiaPRO) as the central amino acid significantly improved the in vitro potency acs.org.

Tetrazole : Tetrazole rings have been explored as direct replacements for the electrophilic group at the P1 pyrrolidine ring, resulting in moderately potent inhibitors. The tetrazole ring, being negatively charged at physiological pH, presents a distinct polar character compared to typical five-membered heteroaromatics in PEP inhibitors nih.gov.

Imidazole : Various nitrogen-containing five-membered heteroaromatics, including imidazoles, have been investigated as substitutes for the electrophilic group. Specifically, 2-imidazoles demonstrated high potency as PEP inhibitors acs.orgcore.ac.uk. Molecular docking studies suggested a new putative noncovalent binding mode for 2-imidazoles involving an interaction with His680 core.ac.uk.

The presence of electrophilic groups at the P1 site is a common strategy to enhance the inhibitory activity of PEP inhibitors. These groups can form adducts with the hydroxyl group of the Ser554 residue in the PEP active site researchgate.net.

Aldehyde and Cyano Groups : Introduction of aldehyde or cyano groups into the inhibitor structure has been shown to enhance PEP inhibitory activity researchgate.net. For instance, Z-Pro-prolinal is a well-known inhibitor containing an aldehyde function researchgate.netacs.orgnih.govresearchgate.net.

Hydroxyacetyl Group : The 2(S)-hydroxyacetyl group, structurally similar to JTP-4819, demonstrated high inhibitory activity, being over 10 times more potent than this compound researchgate.net.

| Electrophilic Group | Impact on Potency | Binding Mechanism |

|---|---|---|

| Aldehyde (e.g., Z-Pro-prolinal) | Potent inhibition acs.org | Can react with Ser554 in the active site acs.org |

| Cyano | Enhanced activity researchgate.net | Favorable interaction with catalytic Ser554 nih.gov |

| 2(S)-Hydroxyacetyl | >10 times more potent than this compound researchgate.net | Considered an activated ketone researchgate.net |

| Tetrazole | Moderately potent nih.gov | Different binding mode, negatively charged at physiological pH nih.gov |

| 2-Imidazole | Highly potent acs.org | Putative noncovalent binding mode with His680 core.ac.uk |

Advancements in Synthetic Methodologies for this compound Analogues

Beyond the initial synthesis of this compound, advancements in synthetic methodologies have facilitated the creation of its diverse analogues.

Olefin Metathesis : Olefin metathesis, particularly ring-closing metathesis (RCM), has been employed in the synthesis of precursors that can be transformed into this compound. The use of 4-methyltetrahydropyran (4-MeTHP) as a solvent in these reactions has shown high yields, even on a larger scale acs.orgresearchgate.net.

Electrochemical Functionalization : Recent electrochemical methods have enabled site-specific β-C(sp3)–H fluorination of N-substituted amines, including fragments of this compound. This strategy allows for late-stage functionalization, which is crucial for tuning the bioactivity of drug candidates by improving potency, metabolic stability, and membrane permeability chemrxiv.orgacs.org. This method can achieve desaturation of both proline and pyrrolidine rings in higher efficiency acs.org.

Amide Bond Formation : The connecting amide bonds in this compound and its analogues are typically synthesized using activation of carboxylic acid groups to corresponding acid chlorides or mixed anhydrides. For non-N-alkylated chiral amino acids, milder activation methods like hydroxysuccinimide esters are used to prevent racemization nih.gov.

Application of Olefin Metathesis for Compound Synthesis

Olefin metathesis is a powerful catalytic reaction widely recognized for its ability to efficiently form carbon-carbon double bonds. This methodology has found increasing utility in both academic research and industrial settings, including the synthesis of complex pharmaceutical compounds like this compound. acs.orgnih.govresearchgate.netacs.org

The synthesis of this compound can leverage ring-closing metathesis (RCM) as a key step. For instance, an unsaturated precursor, compound 40, is obtained through the RCM of substrate 39. This intermediate can then be converted into this compound in a single subsequent step. acs.org

In another documented synthetic route, N,N-diallyl-1-tosylpyrrolidine-2-carboxamide (compound 9) has been identified as a precursor that can be utilized in the synthesis of this compound. When this reaction was conducted in a continuous flow system, it achieved high yields of the desired product (97%) with very low residual ruthenium content (less than 2 ppm). Comparable yields were also observed when the same reaction was performed in a batch setup. acs.orgnih.gov

Evaluation of Alternative Solvents in Olefin Metathesis (e.g., 4-Methyltetrahydropyran)

Historically, olefin metathesis reactions have often been carried out in solvents such as benzene, toluene, dichloromethane, or chloroform. However, due to increasing environmental regulations and concerns regarding the toxicity and volatility of these traditional solvents, there has been a significant drive to identify and evaluate more environmentally friendly alternatives. nih.gov

4-Methyltetrahydropyran (4-MeTHP) has emerged as a promising alternative solvent for olefin metathesis reactions, including those pertinent to the synthesis of this compound. acs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net 4-MeTHP is a hydrophobic cyclic ether that exhibits solvent properties akin to tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), with the added advantage of being able to dissolve nonpolar materials. acs.orgnih.gov

Large-scale syntheses of this compound have been successfully performed using 4-MeTHP as the reaction medium. In one specific instance, the RCM of substrate 39, which yields compound 40 (a direct precursor to this compound), resulted in a 70% isolated yield when conducted in 4-MeTHP. Notably, when this reaction was scaled up tenfold, with a slight increase in catalyst loading (0.1 mol % more), an almost quantitative isolated yield of 96% was achieved. acs.org

The benefits of using 4-MeTHP extend beyond just high yields. For example, in the synthesis of a sildenafil (B151) analogue (demonstrating 4-MeTHP's applicability to active pharmaceutical ingredients), a 33-gram scale reaction proceeded efficiently with low catalyst loading and did not necessitate aqueous workup or column chromatography, even when performed under ambient air conditions. acs.orgnih.govnih.govresearchgate.netresearchgate.net Furthermore, comparative studies have indicated that reactions conducted in 4-MeTHP often require fewer purification steps compared to those performed in solvents like dichloroethane (DCE), primarily due to a lower content of residual ruthenium in the crude product. acs.orgnih.gov

Table 2: Physical Properties of 4-Methyltetrahydropyran (4-MeTHP)

| Property | Value | Unit | Reference |

| Boiling Point | 105 | °C | nih.govresearchgate.net |

| Melting Point | -92 | °C | nih.govresearchgate.net |

| Density | 0.78 | g/mL | nih.govresearchgate.net |

| Viscosity | 1.5 | cP | nih.govresearchgate.net |

| Solubility in Water | 1.4 | wt% | nih.govresearchgate.net |

Molecular Mechanisms of Prolyl Oligopeptidase Inhibition by Suam 1221

Enzymatic Inhibition Profile of SUAM 1221

This compound exhibits a distinct enzymatic inhibition profile characterized by competitive inhibition and potent inhibitory concentrations across various POP sources.

This compound is classified as a competitive inhibitor of Prolyl Oligopeptidase researchgate.netnih.gov. In competitive inhibition, the inhibitor molecule binds reversibly to the enzyme's active site, thereby competing directly with the natural substrate for access to the catalytic machinery youtube.com. This competition means that the inhibitor's effect can be overcome by increasing the concentration of the substrate, which shifts the equilibrium towards the formation of the enzyme-substrate complex rather than the enzyme-inhibitor complex youtube.com. The structural similarity between competitive inhibitors and the natural substrate allows them to occupy the same binding site on the enzyme youtube.com.

This compound demonstrates high potency against Prolyl Oligopeptidase from different species, as evidenced by its low inhibitory concentration (IC50) values. Research findings indicate varying potencies depending on the source of the enzyme.

Table 1: Inhibitory Concentration (IC50) Values for this compound against Prolyl Oligopeptidase

| Enzyme Source | IC50 Value (nM) | Reference |

| Bovine Brain POP | 190 | researchgate.netdcu.ie |

| Pig Brain POP | 2.0 | researchgate.net |

| Pig Brain POP | 2.2 | core.ac.uk |

| Rat Brain POP | 3-27 | researchgate.netresearchgate.net |

| Mouse Brain POP | 3-27 | researchgate.netresearchgate.net |

| Mouse Kidney POP | 3-27 | researchgate.netresearchgate.net |

These data highlight this compound's effectiveness as a potent POP inhibitor across different mammalian sources.

Ligand-Enzyme Binding Interactions

The inhibitory action of this compound is governed by specific ligand-enzyme binding interactions, primarily involving noncovalent forces and interactions with key amino acid residues within the POP active site.

This compound is characterized as a noncovalently binding peptidic Prolyl Oligopeptidase inhibitor nih.govacs.org. Noncovalent inhibitors form transient associations with their target proteins through various weak interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions nih.gov. Unlike covalent inhibitors, which form a stable chemical bond with the enzyme, noncovalent inhibitors rely on a dynamic equilibrium of association and dissociation nih.gov. This reversible binding allows for the modulation of enzyme activity without permanent modification of the enzyme structure.

Molecular docking studies and structural analyses have provided insights into the critical amino acid residues of Prolyl Oligopeptidase that interact with this compound and similar peptidic inhibitors. Typically, the binding mode involves specific interactions within the enzyme's S1 pocket and other subsites.

Key amino acid residues implicated in the binding of this compound and other peptidic POP inhibitors include:

Trp595 and Arg643 : These residues are frequently involved in hydrogen bonding interactions with the carbonyl groups of peptidic POP inhibitors nih.govacs.orgresearchgate.net.

Tyr473 : Hydrogen bonding interactions with Tyr473 have also been observed in the binding of ligands to POP plos.orgnih.gov.

Ser554, Asp641, and His680 : These three residues constitute the catalytic triad (B1167595) of Prolyl Oligopeptidase core.ac.uk. While this compound is a noncovalent inhibitor, its binding likely positions it to interfere with the catalytic mechanism. Some noncovalent binding modes of related inhibitors have shown interactions with His680, which is part of the catalytic triad nih.govacs.org. Electrophilic groups of certain POP inhibitors are known to form adducts with the hydroxyl group of Ser554 researchgate.net.

The pyrrolidine (B122466) moiety of this compound is typically positioned within the S1 pocket of the enzyme, which is a common feature among many peptidic POP inhibitors nih.govacs.org.

This compound serves as a benchmark noncovalent inhibitor in comparative studies with other POP inhibitors, including those that exhibit covalent or reversible covalent binding mechanisms nih.govacs.org. The fundamental difference lies in the nature of the enzyme-inhibitor complex. Noncovalent inhibitors, like this compound, form transient complexes that are in equilibrium, leading to a duration of action that is closely tied to their pharmacokinetic profile nih.gov.

In contrast, covalent inhibitors form a direct, stable chemical bond with a specific residue in the enzyme's active site, often a nucleophilic residue such as Ser554 in POP researchgate.netnih.gov. This covalent bond can lead to a prolonged duration of action, as the enzyme's activity remains inhibited until new enzyme molecules are synthesized nih.govmdpi.com. Examples of functional groups that can form reversible covalent bonds with POP include aldehydes, nitriles, and α-hydroxymethyl ketones, which have been shown to significantly increase inhibitory potency and induce slow-binding kinetics compared to purely noncovalent inhibitors researchgate.netresearchgate.net. While this compound is highly potent through its noncovalent interactions, the exploration of covalent and reversible covalent inhibitors represents an alternative strategy to achieve sustained inhibition and potentially overcome challenges related to drug resistance or transient binding nih.govmdpi.com.

Table 2: Comparison of Binding Characteristics: this compound (Noncovalent) vs. Covalent Inhibitors

| Feature | This compound (Noncovalent) | Covalent Inhibitors |

| Binding Nature | Reversible, transient interactions | Forms stable chemical bond with enzyme |

| Mechanism | Equilibrium between free and bound enzyme | Initial noncovalent binding followed by bond formation |

| Duration of Action | Dependent on pharmacokinetic profile (transient) | Prolonged, until new enzyme synthesis |

| Active Site Residues | Trp595, Arg643, Tyr473, pyrrolidine in S1 pocket | Often nucleophilic residues like Ser554 (adduct formation) |

| Effect on Enzyme | Modulates activity without permanent modification | Irreversible or slowly reversible inactivation |

| Example Functional Groups | Peptidic structure, pyrrolidine ring | Aldehydes, nitriles, α-keto heterocycles, chloromethyl ketones researchgate.netresearchgate.net |

Significance of the P1 Pyrrolidine Moiety in Enzyme Recognition

The structural integrity and specific functional groups of POP inhibitors are critical for effective enzyme recognition and binding. A recurring feature in many potent POP inhibitors, including this compound, is the presence of a pyrrolidine ring at the P1 position. researchgate.netpsu.edu This P1 moiety is designed to mimic the crucial L-proline residue of the natural substrate, interacting specifically with the enzyme's S1 pocket. nih.govpsu.edunih.gov

Research has highlighted the importance of this pyrrolidine moiety. While it is a common and effective component, studies have shown that the P1 pyrrolidine ring can be replaced by other cyclic structures, such as cyclopentyl or phenyl rings, with only a slight reduction in inhibitory activity. researchgate.net Conversely, enlarging the five-membered ring of the L-prolyl group generally leads to a detrimental effect on POP inhibitory activity. researchgate.net

The introduction of specific functional groups at the P1 site can significantly enhance inhibitory potency. For instance, the addition of cyano (-CN), aldehyde (-CHO), or hydroxyacetyl (-COCH2OH) groups to the P1 position has been observed to increase inhibitory potency by two orders of magnitude, leading to slow-binding inhibition kinetics. researchgate.netresearchgate.net This suggests that these functional groups contribute to more stable and prolonged interactions within the enzyme's active site.

Conformational Dynamics of Prolyl Oligopeptidase in the Presence of this compound

The inhibitory action of this compound is not merely a static binding event but involves dynamic conformational changes within the POP enzyme. Prolyl oligopeptidase is known for its unique two-domain architecture, which is crucial for its function and substrate accessibility. Molecular dynamics (MD) simulations have been extensively utilized to investigate these conformational dynamics and the interplay between ligand binding and protein structure. nih.govresearchgate.net

A key finding from these studies is that inhibitor binding, including that of compounds like this compound, can "lock" the inter-domain interface of POP, thereby restricting the enzyme's conformational freedom. acs.orgutupub.fi This restriction is believed to be central to the inhibitory mechanism, preventing the necessary dynamic movements required for substrate entry and catalysis.

Analysis of Inter-domain Angle Changes and β-Propeller Pore Size Modulation

The conformational flexibility of POP involves significant changes in its inter-domain angles and the modulation of the β-propeller pore size. In the unbound state, both porcine and human POP exhibit an increased inter-domain distance, indicative of an "open" conformation. However, upon ligand binding, these significant differences in inter-domain distance are not observed, suggesting a more "closed" or stabilized conformation. nih.gov

The β-propeller domain, while generally considered rigid, plays a role in regulating the passage of molecules. Variations in the diameter of the β-propeller pore have been observed across different POP species. For instance, in porcine POP, the β-propeller pore size was found to increase by approximately 2 Å in the ligand-bound form. This expansion is hypothesized to facilitate the egress of smaller products from the active site by reducing the free energy barrier. nih.govresearchgate.netnih.gov

However, this observed increase in β-propeller pore size upon ligand binding was not consistently seen in human and Arabidopsis thaliana POPs, indicating species-specific differences in conformational dynamics and product egress mechanisms. nih.govresearchgate.net The fluctuations in β-propeller pore size are largely attributed to the presence of lysine (B10760008) residues on the first and seventh blades of the β-propeller, which are highly conserved in mammalian POPs and effectively "hide" the pore opening. The replacement of these lysine residues with smaller amino acids can lead to a larger pore size. psu.edunih.gov

The following table summarizes the observed β-propeller pore size modulation in different POP species in the presence of ligands, as derived from molecular dynamics studies:

| POP Species | Unbound Pore Size (approx.) | Ligand-Bound Pore Size (approx.) | Change in Pore Size | Implication | Reference |

| Porcine POP | Smaller | Increased by ~2 Å | Increase | Product egress facilitated | nih.govresearchgate.net |

| Human POP | Smaller | No substantial changes | No significant change | - | nih.govresearchgate.net |

| A. thaliana POP | Smaller | Decreased continuously | Decrease | Alternate role for β-propeller | nih.gov |

Assessment of Dynamic Cross-Correlation Matrices

Dynamic Cross-Correlation Matrices (DCCM) are a powerful analytical tool employed in molecular dynamics simulations to quantify the correlated motions between different atoms or residues within a protein. readthedocs.io By analyzing the trajectories obtained from MD simulations, DCCM provides insights into the degree to which atomic movements are coupled, ranging from complete correlation (value of 1) to complete anti-correlation (value of -1), with 0 indicating no correlation. readthedocs.ioresearchgate.net

While DCCM is a standard method for understanding the dynamic interplay within protein structures and has been applied to various protein-ligand systems, specific detailed research findings regarding the dynamic cross-correlation matrices of Prolyl Oligopeptidase in the presence of this compound were not explicitly provided in the current literature search. However, such analyses would typically reveal how the binding of this compound influences the coordinated movements of different domains and residues of POP, offering a deeper understanding of the allosteric or direct effects of inhibition on enzyme flexibility.

Principle Component Analysis of Enzyme Conformations

Principal Component Analysis (PCA) is another widely used dimensionality reduction technique in the analysis of molecular dynamics trajectories. kaggle.comgromacs.orguniroma2.it PCA identifies the principal modes of motion, or "collective motions," that account for the largest variance in the conformational ensemble of a protein. By transforming the original high-dimensional data into a smaller set of uncorrelated variables (principal components), PCA allows researchers to visualize and interpret the most significant conformational changes and identify dominant structural fluctuations. kaggle.comuniroma2.it

Similar to DCCM, while PCA is a well-established method for studying protein conformational dynamics and has been generally applied in the context of POP flexibility researchgate.netgromacs.org, specific detailed findings from Principal Component Analysis focusing on the enzyme conformations of Prolyl Oligopeptidase in the presence of this compound were not explicitly detailed in the provided search results. A PCA study on the POP-SUAM 1221 complex would typically highlight how the inhibitor restricts or alters the inherent flexibility of the enzyme, potentially revealing specific hinge regions or domain movements that are modulated upon binding.

Normal Modes Analysis of Ligand-Bound States

Normal Mode Analysis (NMA) is a computational method used to characterize the intrinsic vibrational modes of a molecule or protein. gromacs.org It is often performed on energy-minimized structures to identify the fundamental motions that a system can undergo. NMA provides insights into the flexibility and stability of different regions of a protein and how these properties might be affected by ligand binding. The low-frequency normal modes often correspond to large-scale, collective motions that are functionally relevant. gromacs.org

While NMA is a valuable tool for understanding protein dynamics and has relevance to studying ligand-bound states, specific results of Normal Modes Analysis for Prolyl Oligopeptidase in complex with this compound were not explicitly found in the current literature search. Such an analysis would typically complement MD simulations by providing a different perspective on the inherent flexibility and potential conformational pathways of the POP-SUAM 1221 complex, particularly focusing on the vibrational characteristics that contribute to its stability and inhibitory mechanism.

This compound is a potent and well-characterized noncovalent inhibitor of Prolyl Oligopeptidase, demonstrating high affinity and promising pharmacological properties. Its inhibitory mechanism is significantly influenced by the P1 pyrrolidine moiety, which plays a crucial role in enzyme recognition, with specific functional group modifications enhancing its potency. The binding of this compound induces important conformational changes in POP, notably affecting inter-domain angles and β-propeller pore size, with observed species-specific differences in these dynamic modulations. While established computational techniques like Dynamic Cross-Correlation Matrices, Principal Component Analysis, and Normal Modes Analysis are routinely used to elucidate protein conformational dynamics, detailed, specific findings for this compound in complex with POP using these methods were not explicitly available in the current search. Further dedicated studies employing these advanced computational approaches would provide a more comprehensive understanding of the intricate molecular dynamics governing this compound's potent inhibitory action on Prolyl Oligopeptidase.

Biological and Cellular Effects of Suam 1221

Modulation of Neuropeptide Catabolism

SUAM 1221 functions as an inhibitor of prolyl oligopeptidase (PREP), an enzyme initially hypothesized to regulate the degradation of various proline-containing neuropeptides acs.orgresearchgate.netnih.govutupub.fi.

Early investigations suggested that PREP could modulate the breakdown of important proline-containing neuropeptides such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone (TRH) acs.orgnih.govutupub.fiunl.pt. However, given that PREP is predominantly a cytosolic enzyme, its physiological role is now considered more likely to involve the regulation of other proteins rather than the direct cleavage of neuropeptides acs.orgnih.govutupub.fidcu.ie. Consistent with this, studies examining the effects of PREP inhibitors on neuropeptide levels have yielded inconclusive results acs.orgnih.gov. Despite this, some research indicates that PREP inhibitors, including those structurally related to this compound, can inhibit the in vitro degradation of these neuropeptides and increase their immunoreactivity in vivo researchgate.net.

Impact on Protein-Protein Interactions and Aggregation Processes

Beyond its proteolytic activity, PREP is recognized for its ability to engage in direct protein-protein interactions (PPIs), influencing key cellular processes such as the regulation of alpha-synuclein (B15492655) (αSyn) and protein phosphatase 2A (PP2A) acs.orgnih.gov.

Prolyl oligopeptidase (PREP) has been shown to negatively regulate autophagy and promote the aggregation of alpha-synuclein (αSyn), a process implicated in the pathophysiology of Parkinson's disease researchgate.netresearchgate.netresearchgate.net. Small-molecular PREP inhibitors, including this compound, have demonstrated the capacity to reduce αSyn aggregation and facilitate its clearance through enhanced autophagy in both in vitro and in vivo models acs.orgnih.gov. Specifically, this compound has been observed to decrease αSyn dimerization by 12-17% when compared to control cells utupub.firesearchgate.net.

PREP ligands are known to modulate autophagy pathways in cellular models acs.orgnih.gov. The application of PREP inhibitors has been linked to an increase in the clearance of αSyn aggregates, a process mediated by enhanced autophagy acs.orgnih.gov. It is important to note that the impact of PREP inhibitors on autophagy cannot always be predicted solely based on their proteolytic inhibitory efficacy utupub.firesearchgate.net.

A significant finding in the study of PREP inhibitors, including this compound, is the observation of disconnected structure-activity relationships (SARs) between their proteolytic inhibitory activity and their modulatory effects on protein-protein interaction (PPI)-derived functions, such as αSyn dimerization and autophagy acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This means that some highly potent inhibitors of PREP's proteolytic activity may have no effect on its PPIs, while some weak proteolytic inhibitors can be highly effective modulators of these interactions nih.govresearchgate.net. Research indicates that the length of the linker on the opposite side of the molecule from the five-membered heteroaromatic group is crucial for these disconnected SARs acs.orgnih.govresearchgate.netresearchgate.net. Furthermore, a new binding site on PREP, distinct from its active site, has been identified as potentially more important for modulating its PPI-mediated functions researchgate.net.

Ex Vivo Inhibition in Mammalian Tissues

This compound has demonstrated potent inhibitory effects on PREP ex vivo in mammalian tissues. It acts as a competitive inhibitor of PREP sourced from rat brain, mouse brain, and kidney researchgate.net. Ex vivo experiments have confirmed that this compound successfully penetrates the central nervous system (CNS) and inhibits brain PREP, although the extent of inhibition in the brain was not as pronounced as in peripheral tissues like the kidney researchgate.net. The inhibitory concentration 50% (IC50) for this compound against PREP has been reported as 190 nM for bovine brain PREP and 2.0 nM for pig brain PREP researchgate.net. Additionally, this compound and its amine derivative exhibited effective dose 50% (ED50) values of 1-3 mg/kg against mouse brain PREP, which is an order of magnitude lower than other compounds tested (25-40 mg/kg) researchgate.netresearchgate.net.

Data Table

| Compound Name | PubChem CID | IC50 (nM, Pig Brain PREP) | IC50 (nM, Bovine Brain PREP) | αSyn Dimerization Reduction (% of control) |

| This compound | 3081017 | 2.0 researchgate.netutupub.fi | 190 researchgate.net | 12-17 utupub.firesearchgate.net |

Inhibition of Prolyl Oligopeptidase in Brain and Kidney Tissues

This compound, chemically identified as N-[N-(phenyl)butyryl-L-prolyl]pyrrolidine, functions as a potent and competitive inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP) nih.gov. Studies have demonstrated its inhibitory activity across various mammalian tissues. In in vitro and ex vivo experiments, this compound and its derivatives exhibited significant inhibitory effects on PEP derived from rat brain, mouse brain, and mouse kidney, with half-maximal inhibitory concentration (IC50) values ranging from 3 to 27 nM nih.govrwth-aachen.de. Specifically, this compound has also been reported to inhibit prolyl oligopeptidase from bovine brain with an IC50 of 190 nM google.comuniprot.org.

Table 1: Inhibitory Potency of this compound on Prolyl Oligopeptidase

| Enzyme Source (Species/Tissue) | IC50 (nM) | Reference |

| Rat Brain PEP | 3-27 | nih.govrwth-aachen.de |

| Mouse Brain PEP | 3-27 | nih.govrwth-aachen.de |

| Mouse Kidney PEP | 3-27 | nih.govrwth-aachen.de |

| Bovine Brain POP | 190 | google.comuniprot.org |

Central Nervous System Penetration Studies

Investigations into this compound have shown its capacity to penetrate the central nervous system (CNS). Ex vivo studies indicated that this compound, along with its derivatives, successfully crossed the blood-brain barrier and induced inhibition of brain PEP nih.gov. While brain PEP inhibition was observed, it was not as pronounced as the inhibition seen in peripheral tissues, such as the kidney nih.gov. Following intraperitoneal administration, maximum inhibition of brain PEP was achieved rapidly, within 5 to 10 minutes, with inhibitory effects persisting for up to 6 hours, maintaining approximately 20% inhibition nih.gov. Notably, this compound and its amine derivative demonstrated significantly lower effective dose 50 (ED50) values (1-3 mg/kg) for mouse brain PEP inhibition compared to other related compounds (25-40 mg/kg), suggesting a more efficient brain penetration and activity for these specific forms nih.gov.

Broader Research Implications in Disease Models

Relevance to Neurodegenerative Pathologies (e.g., Parkinson's Disease, Alzheimer's Disease)

Prolyl oligopeptidase (POP) has been linked to various neurodegenerative and psychiatric disorders, with altered POP activity observed in patients suffering from conditions such as Alzheimer's disease, Lewy body dementia, Parkinson's disease, and Huntington's disease nih.gov. The inhibition of POP has been a focus of preclinical research due to its potential to enhance cognitive functions and reduce amyloid accumulation in animal models of Alzheimer's disease rwth-aachen.de. This compound has been identified among promising POP inhibitors for which preclinical data exist nih.gov. Furthermore, administration of an amine derivative of this compound was shown to partially reverse memory deficits induced by scopolamine (B1681570) in animal models, indicating its potential antiamnesic effects in vivo nih.goveuropa.eu. This suggests a role for POP modulation in addressing cognitive impairments associated with neurodegenerative processes.

Activity Against Parasitic Prolyl Oligopeptidases (e.g., Trypanosoma cruzi)

Prolyl oligopeptidases found in parasites, such as Trypanosoma cruzi (POPTc80), are considered promising targets for the development of chemotherapeutic agents against diseases like Chagas disease. Structural analyses have revealed a notable conformational similarity between potent POPTc80 inhibitors and this compound (phenylpropylcarbonyl-L-prolyl-pyrrolidine). This structural resemblance suggests that the chemical scaffold of this compound could serve as a valuable reference or starting point for designing compounds with activity against parasitic POPs. While other competitive inhibitors with superior potency to this compound have been developed in studies focusing on Trypanosoma cruzi PEP, this compound's structural characteristics remain relevant in this area of research.

Potential Contributions to Anti-Cancer Research through Prolyl Oligopeptidase Modulation

Beyond neurological and parasitic diseases, the modulation of prolyl oligopeptidase activity holds potential implications for anti-cancer research. The POP enzyme plays a role in regulating crucial cellular processes, including cell proliferation, angiogenesis (formation of new blood vessels), and programmed cell death nih.gov. These functions are directly relevant to cancer pathogenesis. Recent studies have highlighted the involvement of POP in the progression of various cancers, including glioblastoma, breast cancer, and gastric cancer nih.gov. This growing understanding suggests that developing inhibitors of POP, such as this compound, could represent a promising therapeutic strategy in oncology by interfering with these fundamental cellular mechanisms that contribute to tumor growth and spread nih.gov.

Advanced Methodologies in Suam 1221 Research

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and mechanistic studies, offering a detailed atomic-level perspective on ligand-receptor interactions and molecular dynamics rwth-aachen.deymilab.comwikipedia.orgresearchgate.netmdpi-res.com. For SUAM 1221, these techniques have been extensively applied to elucidate its binding characteristics and conformational preferences.

Molecular docking simulations are widely used to predict the preferred orientation of a ligand, such as this compound, when bound to a receptor, like PREP, and to estimate the binding affinity researchgate.netopenreview.netuni-freiburg.de. Studies involving this compound have utilized both rigid docking and induced fit docking approaches to model its interaction with PREP wikipedia.orgresearchgate.netopenreview.net.

In docking experiments, this compound has shown specific binding characteristics within the active site of PREP. For instance, in one study, docking values (binding energies) were calculated for this compound under different docking conditions, including blind docking, active site docking (open PREP), and active site docking (closed PREP) wikipedia.org.

Table 1: Docking Values for this compound and Related Ligands (Binding Energies in kcal/mol) wikipedia.org

| Ligand | Blind Docking (open PREP) | Active Site Docking (open PREP) | Active Site Docking (closed PREP) |

| KYP2047 | -6.02 | -4.47 | -8.09 |

| This compound | -4.73 | -4.67 | -8.37 |

| S17092 | -5.23 | -4.53 | -7.54 |

These simulations reveal that this compound exhibits a strong binding affinity, particularly in the closed conformation of PREP wikipedia.org. Induced fit docking, which accounts for the flexibility of both the ligand and the receptor, has been employed to study the binding poses of this compound at the proteolytic active site of PREP (PDB: 3DDU) openreview.net. Most docked compounds, including this compound, typically adopt a pose where the two carbonyl groups interact with key residues such as Tryptophan 595 (Trp595) and Arginine 643 (Arg643), with the pyrrolidine (B122466) moiety positioned in the S1 pocket, a common binding mode for peptidic PREP inhibitors openreview.net.

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of molecules and their complexes over time, providing insights into conformational changes, stability, and interactions that static docking cannot capture wikipedia.org. For this compound, MD simulations have been utilized to investigate its behavior within the PREP binding site and its influence on enzyme dynamics wikipedia.orgresearchgate.netopenreview.net.

MD simulations have been used to determine octanol-water partitioning coefficients (log P) for this compound, comparing computed values with experimental data to validate force-field parameters wikipedia.org. Optimized structures of this compound were solvated in periodic simulation cells, followed by energy minimization, relaxation, and equilibrium simulations wikipedia.org. Free energy calculations were then performed to derive log P values, which, while slightly differing from experimental data, maintained the observed trend wikipedia.org.

Furthermore, MD simulations have been employed to analyze various dynamic aspects of the PREP-SUAM 1221 complex, including:

Solvent Accessible Surface Area (SASA): Analysis of SASA helps identify residues that exhibit significant changes in solvent accessibility upon ligand binding, indicating conformational adjustments wikipedia.org.

Normal Modes Analysis: This technique helps visualize the most prominent motion vectors within the protein-ligand system, providing insights into the flexibility and vibrational modes influenced by this compound binding wikipedia.org.

Hydrogen Bonds: The number and stability of hydrogen bonds formed between the peptidase and β-propeller domains in the presence of this compound can be monitored, shedding light on inter-domain interactions wikipedia.org.

These dynamic studies contribute to identifying molecular mechanisms underlying PREP inhibition and structural differences induced by various inhibitors, suggesting that subtle variations in enzyme dynamics can impact its interactions with substrates like α-synuclein openreview.net.

Comparative Molecular Field Analysis (CoMFA) is a 3D Quantitative Structure-Activity Relationship (QSAR) technique that correlates the biological activities of a series of compounds with their three-dimensional steric and electrostatic fields. While specific detailed findings for this compound's CoMFA are not extensively detailed in the provided search results, it is mentioned in the context of conformational analysis of prolyl endopeptidase inhibitors, indicating its applicability for such studies.

CoMFA was a pioneering 3D QSAR method that effectively used the partial least squares (PLS) method to correlate molecular field approaches with biological activities. The primary challenge in CoMFA lies in the accurate alignment of training and test set ligands, as well as selecting appropriate conformations and orientations for each ligand to be included in the QSAR model. Despite these challenges, CoMFA remains a valuable tool for lead optimization in drug discovery by identifying how variations in molecular fields influence biological potency.

The computational approaches discussed above, particularly molecular docking and molecular dynamics simulations, are central to the in silico prediction of ligand-receptor binding modes and affinities for compounds like this compound. By combining these methods, researchers can:

Predict Binding Poses: Molecular docking generates probable binding orientations of this compound within the active site of PREP, highlighting critical interactions such as hydrogen bonds and π-π stacking openreview.net.

Estimate Binding Affinities: Docking scores and free energy calculations from MD simulations provide quantitative estimates of how strongly this compound binds to PREP wikipedia.org.

Understand Conformational Changes: MD simulations reveal the dynamic interplay between this compound and PREP, including induced fit mechanisms and allosteric effects, which are crucial for understanding the full binding event wikipedia.orgopenreview.net.

Identify Key Residues: Both docking and MD simulations pinpoint specific amino acid residues in PREP that are vital for this compound binding, such as Arg643, Trp595, His680, and Phe476, which contribute significantly to the binding energy wikipedia.orgopenreview.net.

These in silico predictions are instrumental in guiding experimental design, optimizing lead compounds, and understanding the molecular basis of this compound's inhibitory action against PREP.

Biophysical Techniques for Enzyme Characterization

Beyond computational methods, biophysical techniques provide experimental validation and complementary insights into the structural and conformational aspects of enzymes and their interactions with inhibitors.

Native polyacrylamide gel electrophoresis (native PAGE) is a biophysical technique used to separate proteins while preserving their native conformation, charge, and oligomeric state. Unlike SDS-PAGE, which denatures proteins, native PAGE allows for the analysis of conformational changes and complex formation.

In the context of this compound research, preliminary native PAGE experiments have been performed to investigate inhibition-mediated changes in prolyl oligopeptidase dynamics. This technique can reveal shifts in the electrophoretic mobility of PREP upon binding with this compound, which would indicate conformational alterations in the enzyme. Such changes can be crucial for understanding how this compound exerts its inhibitory effect by potentially inducing or stabilizing specific enzyme conformations that are less catalytically active or less prone to interact with its physiological substrates.

Future Research Directions and Unanswered Questions

Further Elucidation of the Precise Physiological Role of Prolyl Oligopeptidase

Despite extensive research, the precise physiological role of Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase (PEP) or PREP, remains an area requiring more detailed investigation. POP is a cytosolic serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues within short peptides, typically up to approximately 30 amino acids in length tandfonline.comwikipedia.orgresearchgate.netacs.orgnih.gov. It is implicated in various physiological processes, including the modulation of neuronal peptide and hormone levels, cellular growth and differentiation, inflammation, and cell signaling pathways nih.govtandfonline.comresearchgate.netmostwiedzy.pl. POP is also known to be involved in the maturation and degradation of various neuropeptides, such as oxytocin (B344502), bradykinin, angiotensin, and substance P wikipedia.orgnih.govfrontiersin.org.

However, the specific endogenous substrates of POP in the brain are not yet fully defined, and the intricate molecular mechanisms through which it participates in various cellular pathways are not entirely understood nih.gov. Beyond its enzymatic activity, POP also exhibits non-enzymatic functions, including physical interactions with other proteins, such as facilitating α-synuclein formation in Parkinson's disease and regulating synaptic plasticity researchgate.netfrontiersin.org. Given its high expression in the brain and its consideration as a significant therapeutic target, particularly for neurodegenerative and neuropsychiatric disorders, future research should focus on comprehensively identifying the full spectrum of POP's physiological substrates and interacting protein partners across different tissues researchgate.netmostwiedzy.pl. The application of advanced proteomic and interactomic approaches could help delineate POP's complete biological network, differentiating between its proteolytic and non-proteolytic contributions to cellular homeostasis and disease pathogenesis. Understanding how POP's activity is precisely regulated in healthy versus diseased states will be fundamental for developing highly targeted and effective therapeutic interventions.

Strategies for Optimizing Selectivity and Efficacy of SUAM 1221 Analogues

This compound, chemically known as 4-phenyl-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one, is a well-established prolyl endopeptidase inhibitor with potent in vitro inhibitory activity rsc.orgnih.govnih.gov. Its pyrrolidinylcarbonyl function at the P1 site is recognized as crucial for enzyme recognition unl.pt. While this compound itself has a reported IC50 value of 2.0 nM, structural modifications have been shown to significantly enhance its inhibitory activity and selectivity researchgate.net.

Research has demonstrated that replacing the classical central proline of this compound with non-natural amino acids, such as PHI, ABO, and ABH, can yield analogues with potent in vitro inhibitory profiles, some exhibiting IC50 values around 30 nM nih.govacs.org. Further modifications to the side chain, such as replacing the terminal phenyl ring with a dicyclopropyl moiety, have led to derivatives with improved potencies, with IC50 values ranging from 10 to 20 nM nih.govacs.org. Even more potent inhibitors, with IC50 values as low as 0.9 nM, have been achieved by substituting the linear 4-phenylbutanoyl side chain with a (2-phenylcyclopropyl)carbonyl entity, highlighting the critical role of the R,R configuration of the cyclopropyl (B3062369) ring for both in vitro and in vivo activity nih.govacs.org.

Future strategies for optimizing this compound analogues should encompass several key areas:

Rational Design: Utilizing detailed structural insights into POP's active site and potential allosteric pockets to guide the synthesis of compounds with enhanced binding affinity and specificity. This includes exploring novel scaffolds and incorporating features that improve pharmacokinetic properties, such as brain penetrance for central nervous system (CNS) disorders.

High-Throughput and Computational Screening: Employing high-throughput screening in conjunction with advanced computational methods, such as pharmacophore modeling and molecular docking, to identify new chemical entities with desirable inhibitory profiles researchgate.net.

Selectivity Enhancement: Fine-tuning the balance between potency and selectivity against other related peptidases is essential to minimize off-target effects. This could involve exploring modifications that exploit subtle differences in the active site or exosite regions between POP and other enzymes.

Allosteric Modulation: Investigating the potential for allosteric modulators, either alone or in combination with active-site inhibitors, could offer novel avenues for enhancing efficacy and selectivity.

Table 1: Comparative Potency of this compound and Selected Analogues

| Compound | IC50 (nM) (Rat Cortex Enzymatic Preparation) | Reference |

| This compound (1-[1-(4-phenylbutanoyl)-L-prolyl]pyrrolidine) | 2.0 | researchgate.net |

| Analogues with non-natural amino acids (e.g., compounds 24 and 25) | ~30 | nih.govacs.org |

| Analogues with dicyclopropyl moiety (e.g., compounds 30 and 32) | 10-20 | nih.govacs.org |

| Analogues with (2-phenylcyclopropyl)carbonyl entity (e.g., compound 70) | 0.9 | nih.govacs.org |

Comprehensive Understanding of Disconnected Structure-Activity Relationships in Prolyl Oligopeptidase Modulation

The study of Prolyl Oligopeptidase (POP) inhibitors, including this compound and its derivatives, has revealed instances of "disconnected" structure-activity relationships (SARs). This phenomenon occurs when the inhibition of the enzyme's proteolytic activity does not consistently correlate with its ability to modulate other POP-mediated functions, such as protein-protein interactions or cellular processes like α-synuclein dimerization and autophagy acs.org. This complexity highlights the critical need for a comprehensive understanding of how specific structural modifications translate into diverse functional outcomes.

For example, while certain compounds may effectively inhibit POP's proteolytic activity, their impact on α-synuclein dimerization or autophagy modulation may differ, or even be absent acs.org. This suggests that POP's various functions might be regulated through distinct molecular mechanisms, potentially involving different binding sites or conformational states of the enzyme. Future research must thoroughly investigate these disconnected SARs through a multi-faceted approach:

Systematic SAR Studies: Designing and synthesizing extensive libraries of this compound analogues with precise structural variations and evaluating them across a broad spectrum of POP-related assays, including enzymatic inhibition, modulation of protein-protein interactions, and cellular phenotypic readouts.

Conformational Dynamics Studies: Employing advanced biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and molecular dynamics simulations to understand how different inhibitors induce specific conformational changes in POP and how these changes influence its various activities rsc.orgtesisenred.net.

Identification of Novel Binding Sites: Actively searching for and characterizing allosteric binding sites on POP that might be responsible for its non-enzymatic functions or for modulating its proteolytic activity in a non-competitive manner.

Advanced Computational Modeling: Developing more sophisticated computational models that can predict not only enzymatic inhibition but also the impact of compounds on POP's protein-protein interactions and other cellular roles, moving beyond traditional active-site docking researchgate.net.

A comprehensive understanding of these disconnected SARs is paramount for designing next-generation POP modulators that can selectively target specific pathological pathways while minimizing unintended effects.

Exploration of Novel Binding Modes and Allosteric Modulation of Prolyl Oligopeptidase

The exploration of novel binding modes and allosteric modulation represents a promising frontier in the development of Prolyl Oligopeptidase (POP) inhibitors. While many inhibitors, including this compound, are understood to bind to the proteolytic active site, evidence suggests that POP's complex kinetics and diverse functions may involve allosteric interactions nih.govfrontiersin.orgacs.org. Docking studies of this compound and other peptidic POP inhibitors typically show interactions with residues such as Trp595 and Arg643, with the pyrrolidine (B122466) moiety positioned in the S1 pocket acs.orgnih.gov. However, some studies have proposed allosteric-like interactions for POP inhibitors, indicating a more intricate binding landscape than simple active-site occupancy nih.govfrontiersin.org.

POP is recognized as a highly dynamic protein, and its activity can be significantly influenced by conformational changes rsc.orgtesisenred.netnih.gov. The enzyme is composed of a catalytic α/β-hydrolase domain and a β-propeller domain, with substrate docking occurring at the inter-domain interface, suggesting a "jaw opening" gating access mechanism researchgate.net. This inherent flexibility presents significant opportunities for allosteric modulation, where a ligand binds to a site distinct from the active site, inducing conformational changes that alter enzymatic activity or protein-protein interactions acs.orgdntb.gov.ua.

Future research in this domain should prioritize:

High-Throughput Screening for Allosteric Modulators: Implementing assays specifically designed to detect compounds that modulate POP activity without directly competing with the substrate at the active site.

Advanced Structural Biology Techniques: Utilizing X-ray crystallography, cryo-electron microscopy, and advanced NMR spectroscopy to visualize POP in complex with novel ligands, thereby revealing new binding pockets and conformational states induced by allosteric binding.

Comprehensive Computational Simulations: Performing extensive molecular dynamics simulations to understand the dynamic nature of POP and how different ligands, including this compound and its analogues, influence inter-domain movements and the accessibility of the active site rsc.org.

Phenotypic Screening: Identifying compounds that selectively modulate POP's non-enzymatic functions (e.g., α-synuclein aggregation, protein-protein interactions) without necessarily inhibiting its proteolytic activity, which could provide crucial insights into allosteric mechanisms acs.org.

Understanding and effectively exploiting these novel binding modes and allosteric sites could lead to the development of highly selective POP modulators with improved therapeutic profiles and fewer off-target effects, potentially offering a new paradigm for treating POP-related disorders.

Development of Advanced and Sustainable Synthetic Routes for New Analogues

The development of advanced and sustainable synthetic routes is paramount for the efficient and environmentally responsible production of this compound and its novel analogues. Traditional synthetic methods can often involve harsh reagents, multiple reaction steps, and generate substantial waste, which is not aligned with modern green chemistry principles acs.org.

Existing research has explored various synthetic approaches for this compound and its derivatives. Chemical modification of this compound has been successfully employed to synthesize arylalkanoyl derivatives and other potent inhibitors nih.govnih.gov. More recent advancements in synthetic chemistry, such as olefin metathesis reactions, have shown considerable promise for producing this compound and its analogues efficiently acs.orgresearchgate.netresearchgate.net. One study reported an isolated yield of 70% for an unsaturated product that can be directly transformed into this compound using olefin metathesis, with an almost quantitative yield (96%) observed on a larger scale acs.orgresearchgate.net. Furthermore, electrochemical methods are being explored for the synthesis of this compound fragments, achieving site selectivity and improved efficiency for the desaturation of proline and pyrrolidine rings acs.org.

Future research in this area should primarily focus on:

Green Chemistry Principles: Prioritizing the development of synthetic routes that minimize waste generation, utilize non-toxic and renewable solvents (e.g., 4-methyltetrahydropyran has shown promise as an alternative solvent for olefin metathesis acs.orgresearchgate.net), and incorporate atom-economical reactions acs.org.

Novel Catalytic Methods: Investigating novel catalytic systems, including organocatalysis, biocatalysis, and photocatalysis, that can enable more selective, efficient, and mild transformations, thereby reducing the need for protecting groups and harsh reaction conditions.

Flow Chemistry and Continuous Manufacturing: Exploring continuous flow processes for the synthesis of this compound analogues, which can offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes.

Late-Stage Functionalization: Developing methods for late-stage functionalization of lead compounds, enabling rapid diversification and optimization of analogues without requiring de novo synthesis for each modification acs.org.

Enhanced Stereoselective Synthesis: Improving stereocontrol in synthetic routes, especially for chiral centers critical to the activity of analogues, as exemplified by the importance of the R,R configuration of the cyclopropyl ring in some potent derivatives nih.govacs.org.

By embracing these advanced and sustainable synthetic strategies, researchers can facilitate the more rapid and cost-effective production of this compound analogues, accelerating their translation from laboratory research to potential therapeutic applications.

Q & A

Q. What is the molecular structure of Suam-1221, and how is it validated experimentally?

Suam-1221 (C₁₉H₂₆N₂O₂) is a synthetic compound identified by its IUPAC name 4-phenyl-1-[(2S)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinyl]-1-butanone. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, NMR analysis of proton and carbon environments confirms the stereochemistry of the pyrrolidinyl groups, while MS validates molecular weight. Cross-referencing spectral data with computational simulations (e.g., density functional theory) ensures structural accuracy .

Q. What are the standard protocols for synthesizing Suam-1221 in laboratory settings?

Synthesis involves a multi-step organic reaction pathway, including:

- Step 1 : Formation of the pyrrolidinyl-proline backbone via nucleophilic acyl substitution.

- Step 2 : Coupling with a phenylbutanone derivative using carbodiimide-mediated amidation.

- Step 3 : Chiral resolution via HPLC to isolate the (S)-enantiomer. Purity is assessed using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), with yields optimized through iterative solvent and catalyst screening .

Q. Which analytical techniques are most effective for characterizing Suam-1221’s physicochemical properties?

Key methods include:

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Dynamic light scattering (DLS) for solubility profiling in polar/nonpolar solvents.

- Circular dichroism (CD) to evaluate chiral activity. Data from these techniques are triangulated to establish benchmarks for batch consistency and storage conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during Suam-1221’s structural validation?

Contradictions in NMR or MS data often arise from isotopic impurities or solvent interactions. A systematic approach includes:

Q. What methodological challenges arise in computational modeling of Suam-1221’s receptor interactions?

Challenges include:

- Force field parameterization : Custom parameters may be needed for the pyrrolidinyl-proline moiety due to its conformational flexibility.

- Binding affinity prediction : Molecular dynamics simulations (e.g., GROMACS) require extended equilibration times to account for slow-binding kinetics.

- Validation : Experimental data (e.g., surface plasmon resonance) must be used to calibrate in silico models, minimizing false positives in docking studies .

Q. How can in vitro and in vivo data on Suam-1221’s biochemical efficacy be reconciled when designing preclinical studies?

Discrepancies often stem from metabolic differences (e.g., cytochrome P450 activity in vitro vs. hepatic metabolism in vivo). A robust experimental design includes:

- Dose-response normalization : Adjusting concentrations based on pharmacokinetic profiles (e.g., AUC calculations).

- Multi-omics integration : Correlating transcriptomic data from cell assays with proteomic signatures in animal models.

- Negative control standardization : Using knock-out models to isolate Suam-1221-specific effects .

Q. What statistical frameworks are optimal for analyzing contradictory datasets in Suam-1221 toxicity studies?

Advanced methods include:

- Meta-analysis : Pooling data from independent studies to identify outliers or systemic biases.

- Machine learning : Training classifiers (e.g., random forests) to predict toxicity thresholds from heterogeneous datasets.

- Sensitivity analysis : Quantifying the impact of experimental variables (e.g., cell line selection, exposure duration) on observed outcomes .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on Suam-1221’s mechanism of action in academic publications?

- Transparent reporting : Use tables to juxtapose contradictory findings (e.g., IC₅₀ values across assays) with annotations on methodology.

- Error bars and confidence intervals : Visualize variability in dose-response curves using tools like GraphPad Prism.

- Discussion of limitations : Explicitly address potential confounders (e.g., batch variability, assay sensitivity) .

Q. What protocols ensure reproducibility in Suam-1221 synthesis and testing?

- Open-source documentation : Share detailed synthetic procedures via platforms like Zenodo or protocols.io .

- Interlaboratory validation : Collaborate with independent labs to verify spectral data and bioactivity results.

- FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable (e.g., depositing raw NMR files in public repositories) .

Methodological Tables

| Parameter | Analytical Method | Key Considerations |

|---|---|---|

| Structural Validation | NMR, MS, X-ray crystallography | Deuterated solvents, isotopic purity |

| Thermal Stability | TGA | Heating rate ≤5°C/min, inert atmosphere |

| Chiral Activity | Circular Dichroism | Solvent polarity, temperature control |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.